

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of ALG-097558

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Compound of Interest

Compound Name: ALG-097558

Cat. No.: B15568079

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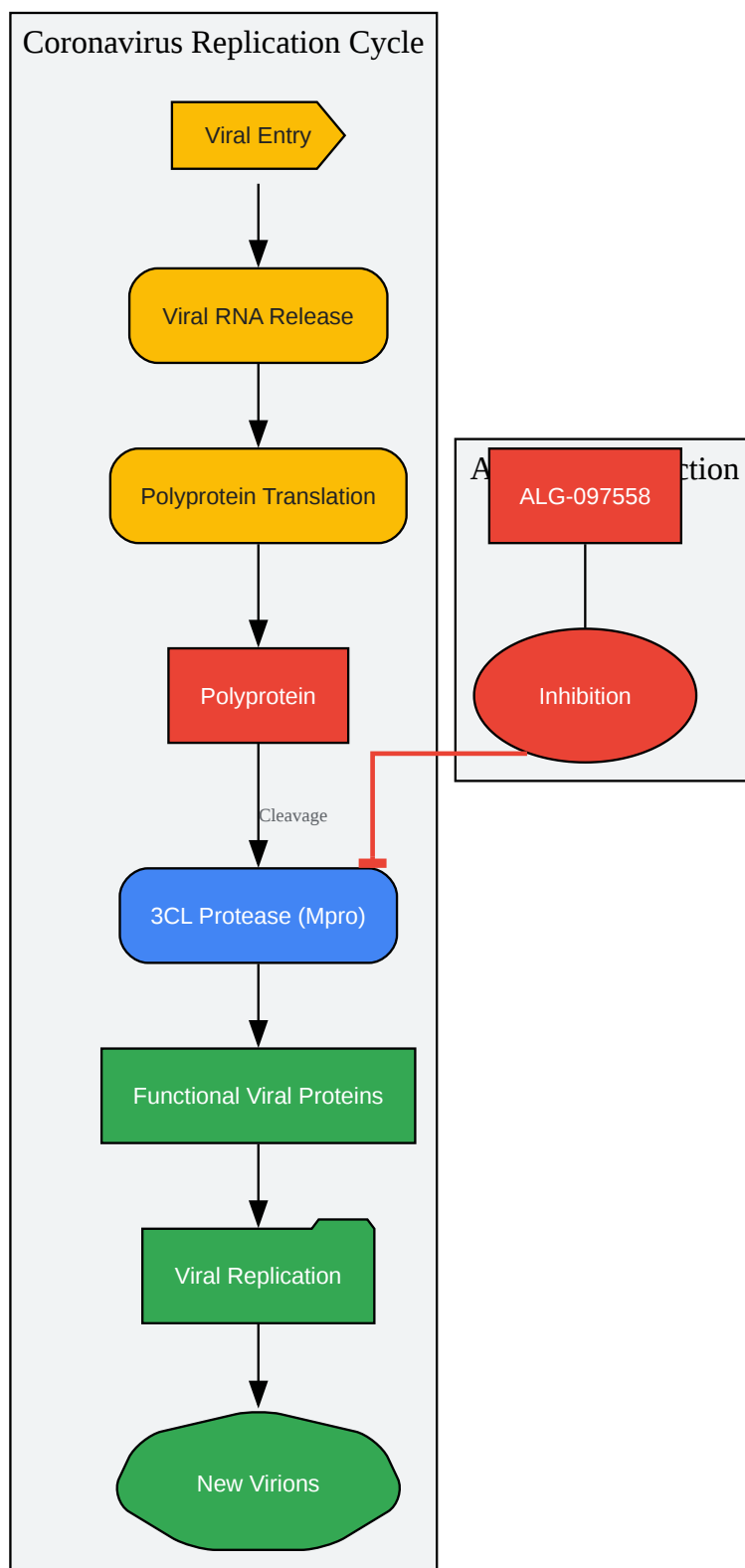
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is an orally bioavailable, pan-coronavirus 3C-like (3CL) protease inhibitor that has been developed as a potential treatment for COVID-19. A significant advantage of **ALG-097558** is its pharmacokinetic profile, which supports twice-daily oral administration without the need for a pharmacokinetic enhancer like ritonavir. Clinical and preclinical data indicate that the compound is well-tolerated and demonstrates potent antiviral activity. This guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the mechanism of action of **ALG-097558**.

Mechanism of Action

ALG-097558 is a potent inhibitor of the main protease (Mpro), also known as the 3CL protease, of coronaviruses. This enzyme is essential for the replication of the virus as it is responsible for cleaving the viral polyproteins into functional proteins. By inhibiting this protease, **ALG-097558** effectively blocks viral replication. Its broad-spectrum activity targets a range of coronaviruses, making it a candidate for both current and potential future coronavirus outbreaks.



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Figure 1: Mechanism of action of **ALG-097558**.

Pharmacokinetic Profile

Publicly available information on the specific quantitative pharmacokinetic parameters of **ALG-097558** is limited. However, press releases and presentations from Aligos Therapeutics have provided a qualitative summary of its favorable profile.

Preclinical Pharmacokinetics (Syrian Hamster Model)

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in hamsters are not publicly available, efficacy studies have been conducted. In a SARS-CoV-2 hamster infection model, oral administration of **ALG-097558** resulted in a significant reduction of viral load.[\[1\]](#)

Table 1: Preclinical Efficacy Dosing in Syrian Hamsters

Dose Level (mg/kg)	Efficacy Outcome
2.5	Significant decrease in viral RNA and virus titers in lung tissue. [1]
8.3	Significant decrease in viral RNA and virus titers in lung tissue. [1]
25	Significant decrease in viral RNA and virus titers in lung tissue. [1]

Clinical Pharmacokinetics (Healthy Volunteers)

A Phase 1 clinical trial (NCT05840952) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **ALG-097558** in healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[\[2\]](#)

Key qualitative findings from the Phase 1 study include:

- **Safety and Tolerability:** **ALG-097558** was well-tolerated in single doses up to 2000 mg and in multiple doses of up to 800 mg administered every 12 hours for 7 days.[\[3\]](#)

- Dosing Regimen: The pharmacokinetic profile supports a twice-daily (Q12) dosing regimen. [\[3\]](#)
- Ritonavir-Free: The drug does not require co-administration with ritonavir, a common pharmacokinetic booster for other protease inhibitors.[\[3\]](#)
- Food Effect: There is no significant food effect on the absorption of **ALG-097558**.[\[3\]](#)

Detailed quantitative data from this study, including Cmax, Tmax, AUC, and half-life for each dose cohort, have been presented at scientific conferences but are not yet publicly available in peer-reviewed publications.

Table 2: Human Phase 1 Study Dosing Regimens

Study Phase	Dose	Dosing Schedule
Single Ascending Dose (SAD)	Up to 2000 mg	Single dose [3]
Multiple Ascending Dose (MAD)	Up to 800 mg	Every 12 hours for 7 days [3]

Experimental Protocols

Preclinical Hamster Infection Model

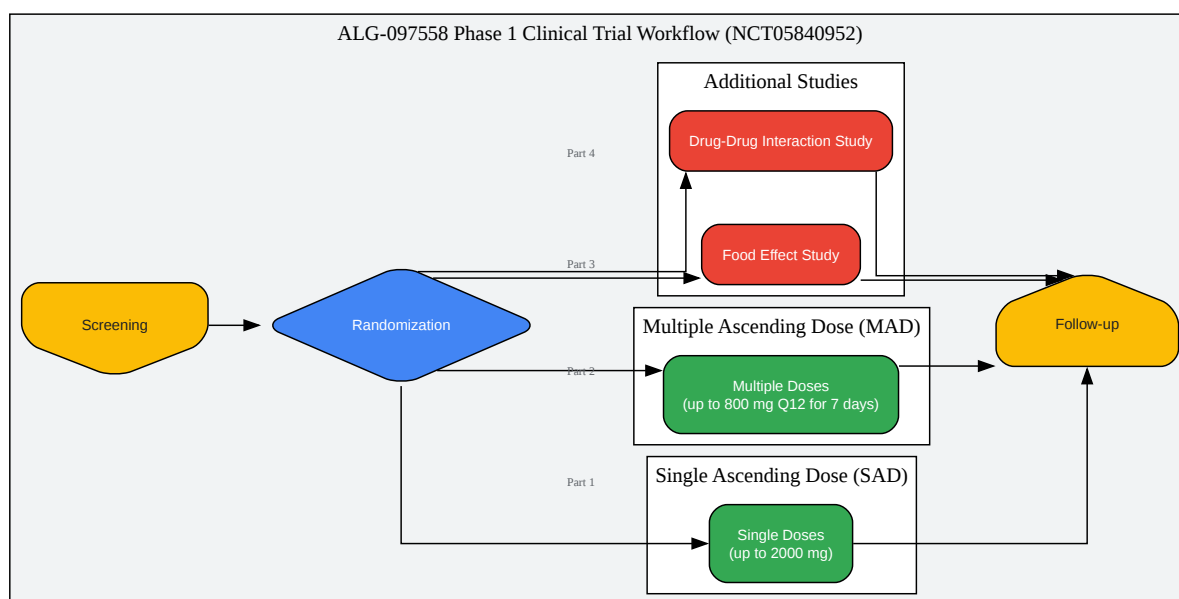
A standardized Syrian hamster model of SARS-CoV-2 infection is widely used to evaluate the efficacy of antiviral candidates. While the specific protocol for **ALG-097558** studies is not detailed in the public domain, a general methodology is as follows:

- Animal Model: Male Syrian hamsters are used.
- Virus Inoculation: Hamsters are intranasally inoculated with a specific strain of SARS-CoV-2.
- Drug Administration: **ALG-097558** is administered orally at various dose levels, typically starting at a predefined time point post-infection.
- Efficacy Assessment: At selected time points, animals are euthanized, and lung tissue is collected to measure viral load (e.g., via RT-qPCR for viral RNA and plaque assay for

infectious virus). Histopathological analysis of lung tissue is also performed to assess disease severity.

Phase 1 Clinical Trial (NCT05840952)

The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial in healthy volunteers.



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Figure 2: High-level workflow of the **ALG-097558** Phase 1 clinical trial.

- Study Population: Healthy adult volunteers.

- Single Ascending Dose (SAD): Participants received a single oral dose of **ALG-097558** or a placebo. Blood samples were collected at multiple time points to determine the pharmacokinetic profile.
- Multiple Ascending Dose (MAD): Participants received multiple oral doses of **ALG-097558** or a placebo over a set period (e.g., 7 days). Blood samples were collected to assess steady-state pharmacokinetics.
- Food Effect Assessment: The impact of a high-fat meal on the absorption and pharmacokinetics of **ALG-097558** was evaluated.
- Drug-Drug Interaction (DDI) Assessment: The potential for interactions with other medications was investigated.
- Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time points after drug administration. Plasma concentrations of **ALG-097558** were measured using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the concentration-time curve), and t_{1/2} (half-life), were calculated using non-compartmental analysis.

Oral Bioavailability

While a specific percentage for the oral bioavailability of **ALG-097558** has not been publicly disclosed, the preclinical and clinical data strongly suggest good oral absorption. The observed efficacy in the hamster model with oral administration and the pharmacokinetic profile in humans supporting twice-daily dosing without a booster indicate that a therapeutically effective concentration is achieved in the systemic circulation after oral intake.

Conclusion

ALG-097558 is a promising oral antiviral candidate for the treatment of COVID-19. Its mechanism of action as a pan-coronavirus 3CL protease inhibitor, combined with a favorable pharmacokinetic profile that allows for simple, twice-daily oral dosing without the need for ritonavir boosting or food restrictions, positions it as a potentially valuable therapeutic option.

Further publication of detailed quantitative pharmacokinetic data from the completed Phase 1 study will provide a more complete understanding of its clinical pharmacology.

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